![molecular formula C15H6N4O3 B2711023 2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile CAS No. 478063-78-4](/img/structure/B2711023.png)

2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

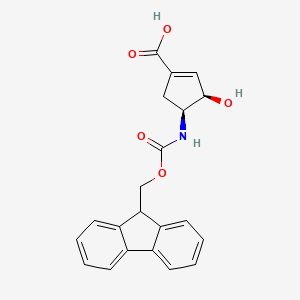

“2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile” is a chemical compound with the molecular formula C15H6N4O3 . It is a solid substance with a molecular weight of 290.24 .

Synthesis Analysis

The synthesis of this compound involves a multicomponent Knoevenagel–Michael reaction . Sodium fluoride (NaF) is used as the catalyst to synthesize a wide scope of the two types of substrates starting from α- or β-naphthol or 4-hydroxycoumarin . Using 12 mol% NaF under the microwave irradiation condition, the reactions were completed within 15–25 min with all the yields exceeding 85% .Molecular Structure Analysis

The crystal structure of a similar compound, 2-amino-4-(4-fluorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2c] chromene, has been reported . It has a monoclinic structure with a = 8.8312(5) Å, b = 12.9378(9) Å, c = 13.1531(8) Å, β = 93.022(5)°, V = 1500.73(16) Å 3, Z = 4 .Chemical Reactions Analysis

The compound was crystallized from acetic acid, but the expected proton transfer from the carboxylic acid to the amine group did not occur . The reactions were completed with > 85% yields .Physical And Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 290.24 . The InChI Code is 1S/C15H6N4O3/c16-5-9-13(19)22-12-8-3-1-2-4-10(8)21-14(20)11(12)15(9,6-17)7-18/h1-4H,19H2 .科学的研究の応用

Electrocatalytic Applications

One notable application of 2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile derivatives involves their synthesis through an electrocatalytic multicomponent assembling process. This method utilizes aldehydes, 4-hydroxycoumarin, and malononitrile under mild conditions, highlighting a simple and efficient procedure for generating these compounds in excellent yields. The process is facilitated by electrolysis in an undivided cell, with sodium bromide serving as the electrolyte, showcasing a green and efficient approach to synthesizing these derivatives (Vafajoo et al., 2014).

Structural and Non-linear Optical (NLO) Properties

Research also extends into the structural characterization and exploration of non-linear optical (NLO) properties of chromene derivatives. For example, the synthesis and characterization of novel heterocyclic coumarin-based pyrano-chromene derivatives have been reported, with their structures elucidated using various spectroscopic techniques. These compounds exhibit appealing π-bonded skeletons and have been analyzed for their electronic and structural aspects using density functional theory (DFT) and time-dependent DFT (TD/DFT). The study reveals distinct NLO properties, suggesting potential applications in optoelectronics and photonics (Arif et al., 2022).

Green Synthesis and Catalysis

Another significant application is the green synthesis of dihydropyrano[3,2-c]chromene derivatives. This approach employs a three-component one-pot synthesis method using 4-hydroxycoumarin, aldehydes, and alkylnitriles with H6P2W18O62·18H2O as a catalyst, highlighting an environmentally friendly and recyclable method for producing these compounds (Heravi et al., 2008).

Antimicrobial Activity

The synthesis of novel fused pyrano pyrimidinones from 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles showcases an efficient, eco-friendly synthesis method using Brønsted acidic ionic liquid catalysts. These compounds have been characterized and screened for antimicrobial activity, demonstrating potential in developing new antibacterial and antifungal agents (Banothu et al., 2013).

Crystallographic Analysis

Extensive crystallographic analysis of this compound derivatives provides insights into their molecular structures, showcasing various crystal forms and elucidating intermolecular interactions. Such studies are crucial for understanding the compound's physical properties and potential applications in material science (Sharma et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-amino-5-oxopyrano[3,2-c]chromene-3,4,4-tricarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6N4O3/c16-5-9-13(19)22-12-8-3-1-2-4-10(8)21-14(20)11(12)15(9,6-17)7-18/h1-4H,19H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTXKKOZSLZRBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)O2)C(C(=C(O3)N)C#N)(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2710940.png)

![4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2710943.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2710945.png)

![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2710951.png)

methanesulfonamide](/img/structure/B2710955.png)

![Methyl [4-(3-Oxobutyl)phenoxy]acetate](/img/structure/B2710958.png)

![Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2710960.png)